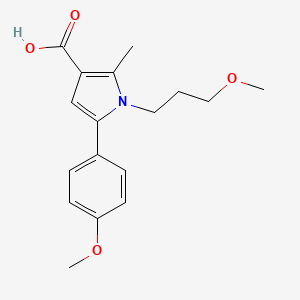
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound "5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to the formation of pyrrolylpyridinium salts, which can be further modified to introduce substituents at the pyrrole nitrogen . Another approach for synthesizing pyrrole derivatives is the reaction of N-substituted pyrrolidinones with alkaline methoxide, yielding 5-methoxylated 3-pyrrolin-2-ones . These methods highlight the versatility of pyrrole chemistry in introducing various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray crystallography and quantum chemical calculations. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing the geometry and intermolecular interactions within the crystal . Theoretical studies, such as density functional theory calculations, can provide optimized geometrical parameters that are in good agreement with experimental data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction with singlet oxygen can yield peroxidic intermediates, which can couple with nucleophiles to produce 5-substituted pyrroles . These reactions are crucial for the synthesis of complex molecules, such as prodigiosin analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, boiling point, and reactivity. QSAR studies have demonstrated that the analgesic and antiinflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the nonlinear optical properties of pyrrole derivatives can be attributed to the small energy gap between the frontier molecular orbitals .
Scientific Research Applications
Synthesis and Pharmacological Activity
The compound 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is involved in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol led to the formation of methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate. Subsequent modifications of this compound resulted in 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for their analgesic, anti-inflammatory, and neuropsychobehavioral effects (Massa et al., 1989).
Antimicrobial Activity
A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The introduction of methoxy groups in these derivatives was found to enhance their antibacterial and antifungal properties, indicating the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Interaction with Metal Ions
Complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including derivatives of pyrrole carboxylic acids, have been synthesized and characterized. These complexes showed enhanced antibacterial and growth inhibitory activities compared to the parent ligands, suggesting the potential application of pyrrole carboxylic acid derivatives in developing new therapeutic agents with improved efficacy (Dendrinou-Samara et al., 1998).
Synthesis of Pyrrolopyridine Analogs
The compound is also relevant in the synthesis of pyrrolopyridine analogs, which have shown antibacterial activity in vitro. This indicates the versatility of the compound in contributing to the development of new antibacterial agents, highlighting its importance in pharmaceutical research (Toja et al., 1986).
Safety And Hazards
This involves the study of the potential risks associated with the compound, such as its toxicity, flammability, and environmental impact.
Future Directions
This involves speculation on potential future research directions, such as new applications of the compound, or new reactions it could be involved in.
Please consult with a professional chemist or a trusted source for more specific and detailed information.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-15(17(19)20)11-16(18(12)9-4-10-21-2)13-5-7-14(22-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKUORASIRBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCOC)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



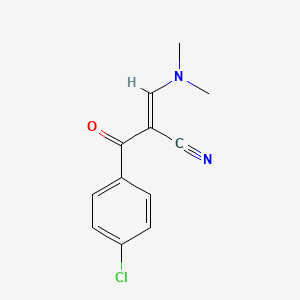
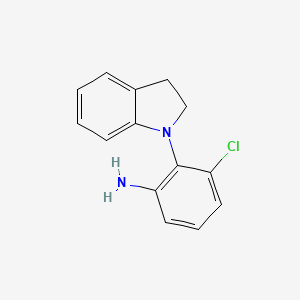
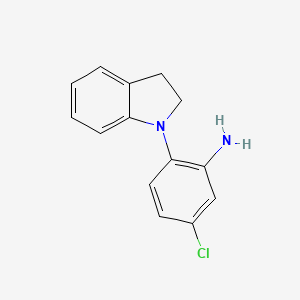
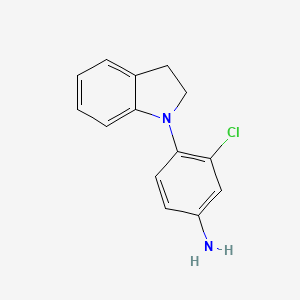
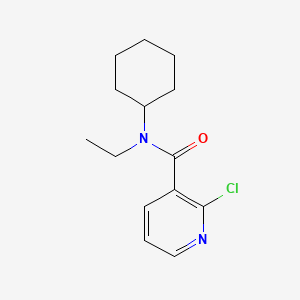
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)
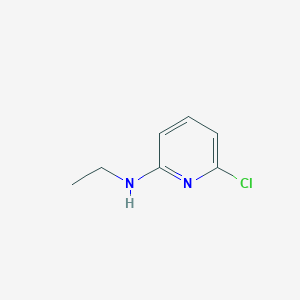
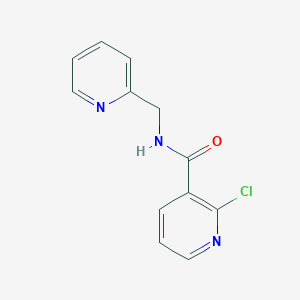
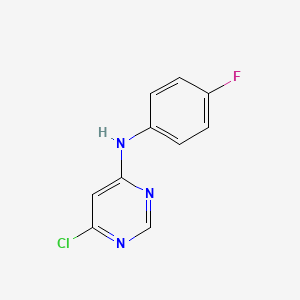
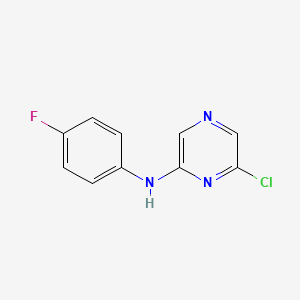
![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)
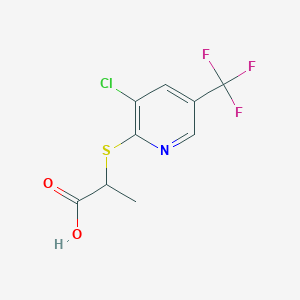
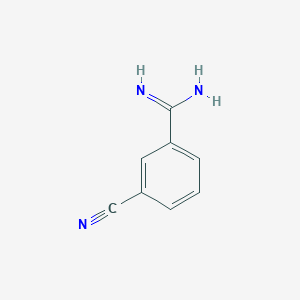
![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)